Ethyl 5-bromo-3-cyano-2-methylbenzoate
Description
Ethyl 5-bromo-3-cyano-2-methylbenzoate is a substituted benzoate ester featuring a bromo (Br), cyano (CN), and methyl (CH₃) group on the aromatic ring. Its molecular formula is C₁₁H₁₀BrNO₂, with a calculated molecular weight of 284.11 g/mol. The compound is likely used as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, where its electron-withdrawing (Br, CN) and electron-donating (CH₃) substituents enable tailored reactivity.
Properties
IUPAC Name |
ethyl 5-bromo-3-cyano-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-3-15-11(14)10-5-9(12)4-8(6-13)7(10)2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBDGYIKNPXDCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1C)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-3-cyano-2-methylbenzoate typically involves the bromination of 2-methylbenzoic acid, followed by esterification and subsequent cyanation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the esterification is usually carried out using ethanol in the presence of a strong acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced safety and efficiency measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-3-cyano-2-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products
Substitution: Products include various substituted benzoates.
Reduction: The major product is the corresponding amine.
Oxidation: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 5-bromo-3-cyano-2-methylbenzoate is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a precursor for biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 5-bromo-3-cyano-2-methylbenzoate exerts its effects involves its interaction with specific molecular targets. The bromine and cyano groups are key functional groups that participate in various biochemical pathways, influencing enzyme activity and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Differences
Reactivity and Stability
- Electronic Effects: The methyl group in the target compound donates electrons via hyperconjugation, slightly activating the aromatic ring. In contrast, the formyl group in the analog is electron-withdrawing, deactivating the ring and directing electrophilic substitution to specific positions . The swapped positions of bromo and cyano groups alter electronic distribution. For example, bromo at position 5 (para to ester) in the target compound may stabilize the ester group differently compared to bromo at position 3 (meta) in the analog.
- Reactivity: The formyl group in the analog enables reactions such as condensations (e.g., formation of hydrazones) or reductions (e.g., to hydroxymethyl).
Physicochemical Properties
- Solubility : The formyl group increases polarity in the analog, likely enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to the target compound.
- Stability : The methyl group in the target compound reduces susceptibility to hydrolysis and oxidation relative to the formyl-containing analog.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
